![molecular formula C30H28N2O4 B250130 2-methoxy-N-{2-[(2-methoxybenzoyl)anilino]ethyl}-N-phenylbenzamide](/img/structure/B250130.png)
2-methoxy-N-{2-[(2-methoxybenzoyl)anilino]ethyl}-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) is an organic compound with the molecular formula C30H28N2O4 This compound is characterized by its complex structure, which includes two benzamide groups connected by an ethanediyl bridge, each substituted with a methoxy group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzoic acid and N-phenylamine.
Formation of Benzamide: The first step involves the formation of 2-methoxy-N-phenylbenzamide through the reaction of 2-methoxybenzoic acid with N-phenylamine in the presence of a dehydrating agent like thionyl chloride.
Coupling Reaction: The next step is the coupling of two molecules of 2-methoxy-N-phenylbenzamide using ethylenediamine as the bridging agent. This reaction is typically carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of N,N’-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) would involve similar steps but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N’-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide groups can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 2-methoxybenzoic acid derivatives.
Reduction: Formation of N-phenylethanediamine derivatives.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N,N’-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which N,N’-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) exerts its effects depends on its specific application:
Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Therapeutic Effects: It may interact with cellular targets, such as receptors or signaling pathways, to exert anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-1,2-ethanediylbis(benzamide): Lacks the methoxy groups, which may affect its reactivity and applications.
N,N’-1,2-ethanediylbis(2-hydroxy-N-phenylbenzamide): Contains hydroxy groups instead of methoxy groups, potentially altering its chemical properties and biological activity.
Uniqueness
N,N’-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) is unique due to the presence of methoxy groups, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C30H28N2O4 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
2-methoxy-N-[2-(N-(2-methoxybenzoyl)anilino)ethyl]-N-phenylbenzamide |
InChI |
InChI=1S/C30H28N2O4/c1-35-27-19-11-9-17-25(27)29(33)31(23-13-5-3-6-14-23)21-22-32(24-15-7-4-8-16-24)30(34)26-18-10-12-20-28(26)36-2/h3-20H,21-22H2,1-2H3 |
InChI Key |
WSPAVNKPHGLLOB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)N(CCN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3OC)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(CCN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


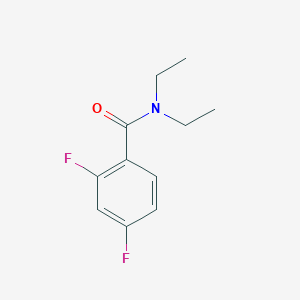
![N-[4-chloro-2-(4-morpholinyl)phenyl]-4-phenylbutanamide](/img/structure/B250049.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250050.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250051.png)
![4-{[2-(2,5-Dimethylphenoxy)propanoyl]amino}benzamide](/img/structure/B250052.png)
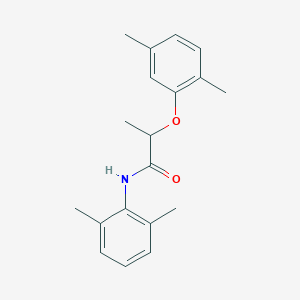
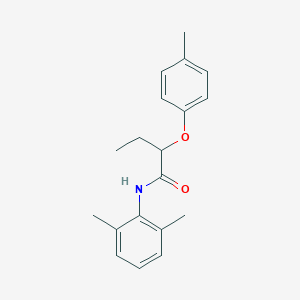
![ethyl 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]benzoate](/img/structure/B250057.png)
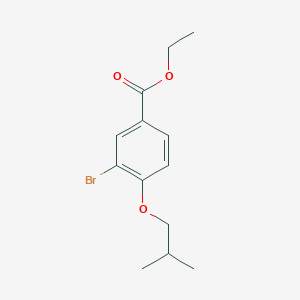
![4-ethoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B250061.png)
![5-{2-[(4-Ethoxyanilino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B250063.png)
![4-ethoxy-N-[[4-(propylsulfamoyl)phenyl]carbamothioyl]benzamide](/img/structure/B250066.png)
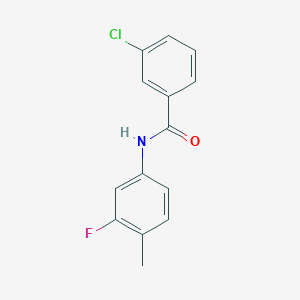
![2-[1-[(4-Methoxy-3-methylphenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B250071.png)
